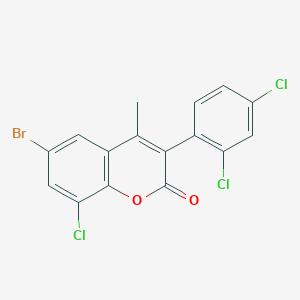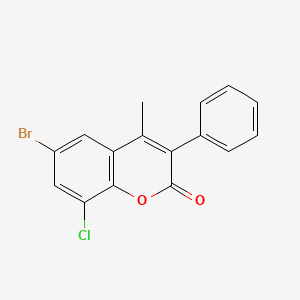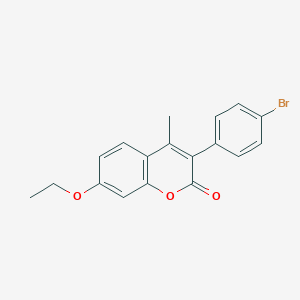![molecular formula C14H15F3N2O2S B3041679 [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338422-58-5](/img/structure/B3041679.png)
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol
描述
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol is a synthetic organic compound with potential applications in various scientific research fields. The unique structure of this compound, featuring a trifluoromethyl group, phenoxyethyl linkage, and imidazole core, suggests versatile chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic synthesis, beginning with the preparation of intermediate compounds like [1H-imidazol-5-yl]methanol. Subsequent steps involve the introduction of the methyl group and the {2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl moiety under controlled conditions to achieve the final product. Typical reaction conditions might include the use of solvents like dichloromethane, bases like sodium hydride, and appropriate temperatures to facilitate these transformations.
Industrial Production Methods: : While specific large-scale industrial methods for the production of [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol are not well-documented, the principles of process chemistry would apply. This includes optimizing yield, purity, and cost-effectiveness by scaling up the lab-based procedures and employing advanced techniques like continuous flow reactors.
化学反应分析
Types of Reactions: : This compound can undergo various types of reactions, including:
Oxidation: : Potential oxidation of the hydroxyl group to a ketone.
Reduction: : Possible reduction of the imidazole ring or other moieties.
Substitution: : Electrophilic or nucleophilic substitution reactions at the imidazole or phenoxyethyl positions.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and conditions like acidic or basic environments to facilitate different reaction pathways.
Major Products Formed: : Major products would vary depending on the type of reaction but could include oxidized derivatives, reduced compounds, and various substitution products with altered functional groups.
科学研究应用
Biology: : Its structural features suggest possible interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: : The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds, indicating potential medicinal applications as a drug lead compound or a bioactive agent.
作用机制
The compound’s mechanism of action would largely depend on its specific application. In biological contexts, it might interact with protein targets via binding to active sites or modulating enzyme activity through its unique functional groups. Pathways involved could include inhibition of specific enzymes or alteration of receptor-mediated signaling pathways.
相似化合物的比较
Similar Compounds
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazole
[1-methyl-2-{ethylsulfanyl}-1H-imidazole
[2-(trifluoromethyl)phenoxy]ethyl}thio-1H-imidazole
Comparison: : Compared to these similar compounds, [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol stands out due to the presence of the methanol group, which might influence its solubility, reactivity, and biological interactions differently
属性
IUPAC Name |
[3-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-19-11(9-20)8-18-13(19)22-6-5-21-12-4-2-3-10(7-12)14(15,16)17/h2-4,7-8,20H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIITJAKWTUWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCCOC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
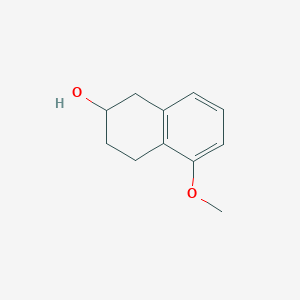
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)
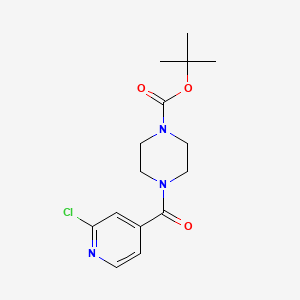
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)
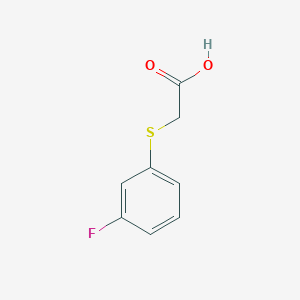
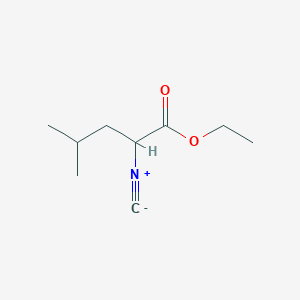
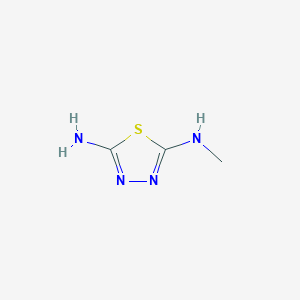
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)

